molecular formula C8H6ClN5O2 B5515008 1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole

1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole

Cat. No. B5515008
M. Wt: 239.62 g/mol
InChI Key: AXJNEWFTODEYNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While specific structural information for “1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole” is not available, there are related compounds with similar structures. For example, “1-[(3-Chloro-4-methyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” has a molecular formula of C13H15ClN2O6S , and “N’-[(3-Chloro-4-methyl-5-nitrophenyl)sulfonyl]-1,3-benzodioxole-5-carbohydrazide” has a molecular formula of C15H12ClN3O7S .

Scientific Research Applications

Corrosion Inhibition

Tetrazoles have been studied for their potential as corrosion inhibitors. For example, 1-(4-nitrophenyl)-5-amino-1H-tetrazole has been synthesized and investigated for its ability to inhibit the corrosion of 316L stainless steel in sulfuric acid. The compound demonstrated excellent inhibition efficiencies, suggesting that similar tetrazoles could be useful in protecting metals from corrosion in acidic environments (Ehsani et al., 2014).

Structural and Thermal Analysis

The synthesis, structure, and thermal decomposition of various phenyl tetrazoles, including 1-phenyl-1H-tetrazole and its derivatives, have been explored. These compounds were characterized using various spectroscopic methods, and their decomposition behavior was analyzed, revealing insights into the thermal stability and decomposition pathways of tetrazole-based compounds (Yılmaz et al., 2015).

Molecular Docking and Bioassay Studies

Tetrazole derivatives have also been synthesized and evaluated for biological activities. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was studied for its potential as a cyclooxygenase-2 inhibitor, with its structure determined by X-ray crystallography and its activity assessed through molecular docking and bioassay studies (Al-Hourani et al., 2016).

properties

IUPAC Name

1-(3-chloro-4-methyl-5-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5O2/c1-5-7(9)2-6(3-8(5)14(15)16)13-4-10-11-12-13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJNEWFTODEYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)N2C=NN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole

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